3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione
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Overview
Description
3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further substituted with a methyl group and two keto groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione typically involves the reaction of 4-methoxyaniline with methyl isocyanate to form an intermediate, which is then cyclized to yield the desired piperazine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(4-Hydroxyphenyl)-1-methylpiperazine-2,5-dione.
Reduction: The keto groups can be reduced to hydroxyl groups, resulting in the formation of a diol derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Exhibits similar pharmacological activities but differs in its core structure, which is based on an indole ring.
5-(4-Methoxyphenyl)-1H-imidazole: Shares the methoxyphenyl group but has an imidazole ring, leading to different biological activities.
Uniqueness: 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione is unique due to its specific piperazine-based structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-methylpiperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-14-7-10(15)13-11(12(14)16)8-3-5-9(17-2)6-4-8/h3-6,11H,7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFKYVXRLRKXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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